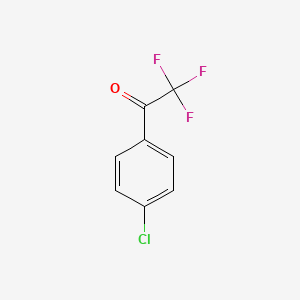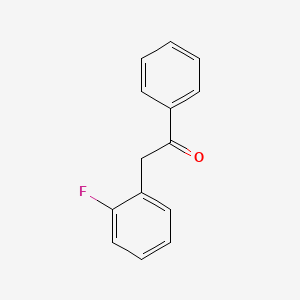
2-(2-Fluorophenyl)-1-phenylethan-1-one
Descripción general
Descripción
The compound 2-(2-Fluorophenyl)-1-phenylethan-1-one is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. However, the papers provided do not directly describe the synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-one. Nevertheless, insights can be drawn from related compounds. For instance, the synthesis of a complex fluorinated alcohol was achieved by treating a triazole with sodium methoxide, indicating that fluorinated compounds can be synthesized through nucleophilic substitution reactions . This suggests that similar methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often unique due to the influence of the fluorine atom. The crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, shows significant dihedral angles between the rings, indicating that fluorine can affect the overall conformation of the molecule . This could imply that 2-(2-Fluorophenyl)-1-phenylethan-1-one may also exhibit unique structural features due to the presence of fluorine.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. The electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones, a process related to the synthesis of vinyl fluorides, involves cleavage of carbon-sulfur and/or carbon-fluorine bonds . This indicates that the fluorine atom can influence the types of chemical reactions that the compound can undergo, such as substitutions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly impacted by the fluorine atom. For example, the conformational landscape of 1-(fluorophenyl)ethanols is complicated by the presence of fluorine, which affects the spectra obtained by spectroscopy . Additionally, the molecular docking study of a fluorinated pyrazoline compound suggests that the fluorine atom plays a crucial role in the binding affinity of the molecule, which could be relevant for the biological activity of 2-(2-Fluorophenyl)-1-phenylethan-1-one . The fluorine atom's electronegativity also makes the carbonyl group highly reactive, which could influence the compound's reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
-
Antiviral Agent
- Summary : A derivative of the compound, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), has been synthesized and characterized as a potential antiviral agent .
- Methods : The compound FOMMP was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques involving density functional theory (DFT) .
- Results : The electrophilicity index (ω) points towards the probable biological activity of FOMMP. The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .
-
Cancer Treatment
- Summary : A compound available for purchase has been shown to exhibit biological activity against certain types of cancer cells.
-
Chemical Building Block
-
Fluorinated Building Blocks
-
Pharmaceutical Research
-
Chemical Building Block
-
Fluorinated Building Blocks
-
Pharmaceutical Research
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves the potential applications and research directions of the compound.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always follow safety guidelines when handling chemical compounds.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWCLUJEBQNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191649 | |
| Record name | 2-(2-Fluorophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-phenylethan-1-one | |
CAS RN |
3826-47-9 | |
| Record name | 2-(2-Fluorophenyl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3826-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-1-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003826479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Fluorophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



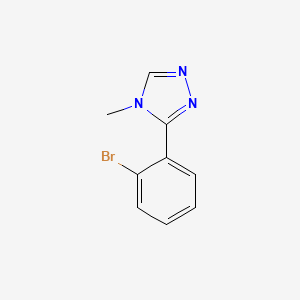




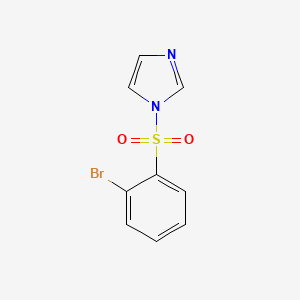



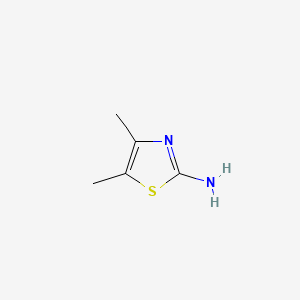


![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
